(Z)-4-Hydroxy-6-dodecenoic acid lactone
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Overview
Description
(Z)-4-Hydroxy-6-dodecenoic acid lactone is a lactone compound characterized by a cyclic ester structure Lactones are a group of compounds widely present in nature and are known for their diverse biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Hydroxy-6-dodecenoic acid lactone can be achieved through various methods. One common approach involves the oxidative lactonization of α,ω-diols using a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and PhI(OAc)2 (iodobenzene diacetate) as the stoichiometric oxidant . This method is efficient and provides good yields of the desired lactone.
Industrial Production Methods
Industrial production of lactones often involves microbial biotransformation of hydroxy fatty acids. This approach is preferred due to its sustainability and the use of renewable substrates . The process typically involves the use of specific microorganisms capable of converting hydroxy fatty acids into lactones through enzymatic reactions.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Hydroxy-6-dodecenoic acid lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone into its corresponding hydroxy acid.
Substitution: The lactone ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO and PhI(OAc)2 for oxidative lactonization , and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include carboxylic acids, hydroxy acids, and various substituted lactone derivatives. These products have significant applications in the pharmaceutical and chemical industries.
Scientific Research Applications
(Z)-4-Hydroxy-6-dodecenoic acid lactone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-4-Hydroxy-6-dodecenoic acid lactone involves its interaction with specific molecular targets and pathways. In biological systems, lactones are known to participate in various enzymatic reactions, including hydrolysis and oxidation . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A smaller lactone with similar chemical properties but different biological activities.
δ-Valerolactone: Another lactone with a larger ring size, used in polymer synthesis and as a solvent.
ε-Caprolactone: A widely studied lactone used in the production of biodegradable polymers.
Uniqueness
(Z)-4-Hydroxy-6-dodecenoic acid lactone is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
18679-18-0 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-oct-2-enyloxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
QFXOXDSHNXAFEY-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC1CCC(=O)O1 |
Isomeric SMILES |
CCCCC/C=C\CC1CCC(=O)O1 |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)O1 |
density |
0.958 |
Key on ui other cas no. |
18679-18-0 |
physical_description |
colourless liquid |
solubility |
soluble in alcohol and ether; insoluble in water and fat |
Synonyms |
cis-4-hydroxydodec-6-enoic acid lactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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